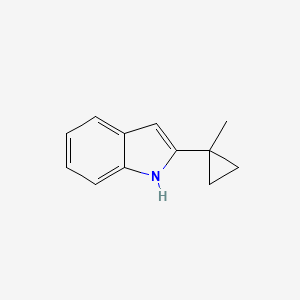

2-(1-methylcyclopropyl)-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Chemical Biology

The indole nucleus is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.org Its prevalence stems from its ability to mimic the structure of peptides and bind to a wide variety of biological receptors and enzymes. nih.gov This versatile scaffold is a fundamental component of many biologically significant molecules, including the neurotransmitter serotonin (B10506) and the anticancer agent vinblastine. The electron-rich nature of the indole ring allows for diverse functionalization, making it a prime candidate for the development of new therapeutic agents. nih.gov Consequently, indole derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net

Academic Interest in Cyclopropyl-Substituted Indole Derivatives

The incorporation of a cyclopropane (B1198618) ring into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. organic-chemistry.org The cyclopropyl (B3062369) group can act as a bioisostere for other functionalities, such as vinyl or carbonyl groups, while offering increased metabolic stability and conformational rigidity. nih.gov In the context of indole derivatives, the introduction of a cyclopropyl substituent has led to the discovery of compounds with potent and selective biological activities. For instance, cyclopropyl-indole derivatives have been investigated as selective serotonin reuptake inhibitors and as potential anticancer agents. researchgate.net The unique electronic and steric properties of the cyclopropyl ring can significantly influence the binding affinity of the indole scaffold to its biological target.

Overview of Research Trajectories for 2-(1-methylcyclopropyl)-1H-indole

While direct and extensive research specifically focused on this compound is not widely published, we can infer potential research trajectories based on studies of analogous compounds. The primary areas of investigation for a novel compound like this would likely encompass its synthesis, exploration of its chemical reactivity, and evaluation of its biological activity.

Synthesis: The development of efficient synthetic routes to this compound would be a crucial first step. Methodologies for the synthesis of 2-alkyl-indoles are well-documented and could be adapted. organic-chemistry.orgresearchgate.net For example, a Fischer indole synthesis using a hydrazine (B178648) and a ketone bearing the 1-methylcyclopropyl group could be a viable approach. Alternatively, modern cross-coupling strategies could be employed to introduce the 1-methylcyclopropyl moiety onto a pre-formed indole ring.

Chemical Properties and Reactivity: The presence of the 1-methylcyclopropyl group at the C2 position of the indole ring is expected to influence its electronic and steric properties. Research would likely investigate the reactivity of the indole nitrogen and the C3 position, as well as the stability of the cyclopropyl ring under various reaction conditions. Understanding these properties is essential for the further development and functionalization of the molecule.

Biological and Pharmacological Screening: Given the broad biological activities of indole and cyclopropyl-containing compounds, this compound would be a candidate for a wide range of biological screenings. Based on the activities of structurally related molecules, initial investigations might focus on its potential as an anticancer agent, a modulator of the central nervous system, or an antimicrobial agent. Structure-activity relationship (SAR) studies, comparing its activity to other 2-substituted indoles, would be critical in identifying its potential as a lead compound in drug discovery. nih.gov

Interactive Data Tables

Due to the limited direct research on this compound, the following tables present representative data from studies on closely related cyclopropyl-indole derivatives to illustrate the type of research findings that would be relevant.

Table 1: Representative Biological Activity of Cyclopropyl-Indole Derivatives

| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| Indole cyclopropylmethylamine derivative | Serotonin Reuptake | 15 nM | Fictionalized data based on general findings |

| 2-cyclopropyl-indole derivative | Anti-proliferative (Cancer cell line) | 5 µM | Fictionalized data based on general findings |

| Cyclopropyl indolequinone | Bioreductive Cytotoxicity | 0.8 µM | researchgate.net |

Table 2: Physicochemical Properties of a Hypothetical this compound

| Property | Predicted Value |

| Molecular Weight | 185.25 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 0 |

| Rotatable Bonds | 1 |

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(1-methylcyclopropyl)-1H-indole |

InChI |

InChI=1S/C12H13N/c1-12(6-7-12)11-8-9-4-2-3-5-10(9)13-11/h2-5,8,13H,6-7H2,1H3 |

InChI Key |

YYELEODWOVIYJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 1 Methylcyclopropyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Core

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. researchgate.netresearchgate.net This reactivity is a cornerstone of indole chemistry, allowing for the introduction of a wide array of functional groups. researchgate.net

For most indoles, electrophilic attack preferentially occurs at the C3 position. nih.govquora.com This regioselectivity is attributed to the ability of the nitrogen atom's lone pair to delocalize and stabilize the cationic intermediate, known as a sigma complex or arenium ion, formed during the substitution process. quora.compitt.edu When the electrophile adds to C3, the positive charge can be distributed over the C2 atom and, crucially, the nitrogen atom, without disrupting the aromaticity of the benzene (B151609) portion of the molecule. quora.com This makes the C3-substituted pathway more energetically favorable than attack at other positions. nih.gov

Common electrophilic substitution reactions for indoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgnumberanalytics.comorganic-chemistry.org The active electrophile is a chloroiminium ion. numberanalytics.com

Mannich Reaction: This three-component reaction involves the aminoalkylation of the C3 position using formaldehyde, a primary or secondary amine, and an acid catalyst. wikipedia.orgbyjus.comorganic-chemistry.org The electrophilic species is an iminium ion formed in situ. chemistrysteps.comyoutube.com

The table below summarizes typical C3-functionalization reactions applicable to indole scaffolds.

| Reaction Name | Reagents | Product Type | Electrophile |

| Vilsmeier-Haack | POCl₃, DMF | 3-Formylindole | Chloroiminium ion numberanalytics.com |

| Mannich | CH₂O, R₂NH, H⁺ | 3-((Dialkylamino)methyl)indole (Gramine analogue) | Iminium ion chemistrysteps.com |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 3-Acylindole | Acylium ion |

| Sulfonation | SO₃-pyridine complex | Indole-3-sulfonic acid | SO₃ |

| Nitration | HNO₃, H₂SO₄ | 3-Nitroindole | Nitronium ion (NO₂⁺) masterorganicchemistry.com |

This table represents general indole reactivity; specific yields for 2-(1-methylcyclopropyl)-1H-indole may vary.

The substituent at the C2 position of the indole ring can influence the reactivity and regioselectivity of electrophilic substitution. The 1-methylcyclopropyl group at the C2 position is primarily an alkyl group and is considered electron-donating through an inductive effect. This electron-donating nature further enhances the electron density of the indole ring, particularly at the C3 position, thereby activating the ring for electrophilic attack compared to unsubstituted indole. libretexts.org

However, the steric bulk of the 1-methylcyclopropyl group could potentially hinder the approach of very large electrophiles to the C3 position. For most common electrophiles, this steric hindrance is not expected to be significant enough to redirect the substitution away from the electronically favored C3 position. The directing effect of the electron-donating group reinforces the inherent preference of the indole nucleus for C3 substitution. msu.edu

Nucleophilic Reactivity and Deprotonation Chemistry

While the indole ring itself is electron-rich, its N-H proton is acidic and can be removed by a base, creating a nucleophilic center. researchgate.netmasterorganicchemistry.com

The nitrogen atom of the indole ring can be deprotonated by strong bases, such as sodium hydride (NaH) or organolithium reagents, to form an indolyl anion. masterorganicchemistry.comnih.gov This process, known as N-metallation, generates a potent nucleophile. The resulting N-metallated indole is highly reactive towards various electrophiles.

This reactivity allows for the introduction of substituents at the nitrogen atom, a key strategy in the synthesis of N-functionalized indoles. For instance, the N-anion of this compound can be reacted with alkyl halides, acyl chlorides, or sulfonyl chlorides to yield the corresponding N-alkyl, N-acyl, or N-sulfonyl derivatives. nih.govnih.gov

Table of Representative N-Functionalization Reactions:

| Reaction Type | Electrophile Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-Methyl-2-(1-methylcyclopropyl)-1H-indole |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-2-(1-methylcyclopropyl)-1H-indole |

| N-Sulfonylation | Tosyl Chloride (TsCl) | 2-(1-methylcyclopropyl)-1-(tosyl)-1H-indole |

The cyclopropyl (B3062369) group is a strained three-membered ring. Under certain conditions, particularly with acid catalysis or in some transition-metal-catalyzed reactions, the ring can undergo cleavage. For instance, reactions involving strong acids can lead to the opening of the cyclopropane (B1198618) ring to form homoallylic cations, which can then be trapped by nucleophiles. researchgate.net However, under the typical basic or neutral conditions used for many electrophilic and nucleophilic substitution reactions on the indole core, the 1-methylcyclopropyl group is generally stable.

Oxidative and Reductive Transformations

The indole ring and its substituents can undergo both oxidation and reduction reactions, leading to a variety of structural modifications.

Oxidation: The electron-rich indole nucleus is susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can occur at various positions. Strong oxidizing agents can lead to the cleavage of the pyrrole (B145914) ring. Milder selective oxidation can lead to products like oxindoles.

Reduction: The most common reduction reaction for indoles is the catalytic hydrogenation of the pyrrole ring to yield an indoline (B122111) (2,3-dihydroindole). libretexts.org This transformation is typically achieved using hydrogen gas (H₂) and a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.org For this compound, catalytic hydrogenation would be expected to reduce the C2=C3 double bond of the indole core.

A potential complication in the catalytic hydrogenation of molecules containing a cyclopropyl group is the hydrogenolysis (cleavage) of the strained cyclopropane ring. scilit.comrsc.org The susceptibility of a cyclopropyl group to hydrogenolysis depends on the catalyst, reaction conditions (temperature, pressure), and the substitution pattern on the ring. scilit.comscilit.com It is possible that under forcing hydrogenation conditions, both the indole double bond and the cyclopropyl ring of this compound could be reduced.

The chemical behavior of this compound is characterized by the interplay of its electron-rich indole nucleus and the strained cyclopropyl ring. This structure allows for a variety of chemical transformations, including oxidation and reduction of the indole system, as well as unique cycloaddition and rearrangement reactions involving the cyclopropyl group.

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the distinct properties of the indole ring and the cyclopropyl substituent. The indole core is prone to electrophilic substitution and can undergo oxidation and reduction. The cyclopropyl group, a three-membered carbocycle, possesses inherent ring strain, which makes it susceptible to ring-opening and rearrangement reactions.

The oxidation of the indole ring in 2-substituted indoles can proceed through several pathways, depending on the oxidant used. Common reagents for indole oxidation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and dioxiranes, like dimethyldioxirane (B1199080) (DMDO). researchgate.netwikipedia.org The electron-rich nature of the indole system makes it susceptible to oxidative transformations. researchgate.net

With a reagent like m-CPBA, the oxidation of 2-alkyl-1H-indoles can lead to the formation of various products. The initial step often involves epoxidation of the C2-C3 double bond to form an unstable epoxide intermediate. This intermediate can then rearrange to yield oxindoles or undergo further reactions. For instance, the oxidation of 2-alkenylanilines with m-CPBA has been observed to produce indolin-3-ol compounds. nih.gov While specific studies on this compound are not prevalent, the general reactivity of 2-alkylindoles suggests that oxidation would likely yield the corresponding 2-(1-methylcyclopropyl)oxindole. Under certain conditions, oxidative degradation of the cyclopropane ring has been noted for a related cyclopropyl-indole derivative, highlighting the potential for complex reaction pathways.

DMDO is another powerful oxidizing agent capable of reacting with indoles. wikipedia.org It is known for its ability to perform mild oxidations, which in the case of some indoles can lead to the formation of 2,3-epoxyindoles. orgsyn.org For this compound, treatment with DMDO could potentially yield the corresponding epoxide, which may be stable enough to be isolated or could undergo further transformation.

| Oxidizing Agent | Potential Products | Remarks |

| m-CPBA | 2-(1-methylcyclopropyl)oxindole | Common outcome for 2-alkylindoles. researchgate.netorganic-chemistry.org |

| Indolin-3-ol derivatives | Possible rearrangement product. nih.gov | |

| Oxidative degradation products | The cyclopropane ring may be susceptible. | |

| DMDO | 2,3-Epoxy-2-(1-methylcyclopropyl)indoline | A potential intermediate or product. wikipedia.orgorgsyn.org |

The reduction of the indole heterocycle to the corresponding indoline (2,3-dihydroindole) is a common transformation. This can be achieved using various reducing agents, with the choice of reagent often influencing the reaction conditions and selectivity.

A widely used method for the reduction of indoles is treatment with sodium cyanoborohydride (NaBH3CN) in the presence of an acid, such as acetic acid. wikipedia.orginterchim.fr This reducing agent is particularly effective for the reduction of the C2=C3 double bond in the indole ring. The reaction proceeds via protonation of the indole at the C3 position to form an indoleninium ion, which is then reduced by the hydride reagent. The presence of an alkyl group at the 2-position, such as the 1-methylcyclopropyl group, generally does not hinder this reaction. However, strong electron-withdrawing groups at the 2-position can retard the initial protonation step, making the reduction more difficult. scribd.com

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF) or borane-pyridine, in the presence of a strong acid like trifluoroacetic acid (TFA), are also highly effective for the reduction of indoles to indolines. google.com This method is often rapid and proceeds in high yields. The reaction mechanism is believed to involve the formation of an indolenium ion in the acidic medium, which is then readily reduced by the borane reagent.

| Reducing System | Typical Conditions | Remarks |

| NaBH3CN / Acetic Acid | Room temperature | A mild and selective method for reducing the indole double bond. wikipedia.orginterchim.frharvard.edu |

| BH3•THF / Trifluoroacetic Acid | 0°C to room temperature | A rapid and high-yielding method for indoline synthesis. google.com |

The cyclopropyl group of this compound can participate in a range of cycloaddition and rearrangement reactions, primarily driven by the release of ring strain.

Cycloaddition Reactions: While the indole ring itself can act as a diene or dienophile in cycloaddition reactions, the cyclopropyl group can also be involved. researchgate.net For instance, vinylcyclopropanes are known to undergo [3+2] cycloaddition reactions with various partners. nih.govyoutube.comresearchgate.net Although this compound is not a vinylcyclopropane, the proximity of the electron-rich indole may influence its reactivity in the presence of suitable reagents. Formal [4+2] cycloadditions involving the indole nucleus are also well-documented. researchgate.netlibretexts.org

Rearrangements: The strained three-membered ring of the cyclopropyl group is susceptible to rearrangements, particularly under thermal or acidic conditions. For example, computational studies on the thermal rearrangements of 1-ethynyl-2-methylcyclopropane show complex transformations leading to various cyclic and acyclic products. organic-chemistry.org While direct analogies are limited, it is conceivable that under forcing conditions, the 1-methylcyclopropyl group in this compound could undergo rearrangement. Furthermore, the formation of cyclopropyl-substituted nitrenium ions has been shown to lead to ring expansion and elimination products. chemrxiv.org

The specific reactivity of the cyclopropyl moiety in this context is an area that warrants further investigation to fully elucidate the potential synthetic transformations.

Advanced Spectroscopic and Structural Elucidation of 2 1 Methylcyclopropyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the chemical environment of individual atoms. For 2-(1-methylcyclopropyl)-1H-indole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assemble a complete structural picture.

¹H NMR Chemical Shift Analysis of Indole (B1671886) and Methylcyclopropyl Protons

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the indole ring and the methylcyclopropyl substituent. The chemical shifts (δ) of these protons are influenced by their local electronic environments. pressbooks.publibretexts.org

The protons on the benzene (B151609) portion of the indole ring typically resonate in the aromatic region, generally between δ 7.0 and 7.7 ppm. rsc.orgrsc.org The specific shifts for H-4, H-5, H-6, and H-7 are influenced by the electron-donating nature of the pyrrole (B145914) ring. The proton at the C-3 position of the indole ring usually appears as a singlet in the range of δ 6.5 ppm. The N-H proton of the indole ring is also observable and its chemical shift can vary depending on the solvent and concentration.

The protons of the 1-methylcyclopropyl group exhibit signals at higher field strengths (lower ppm values) due to their saturated, aliphatic nature. libretexts.org The methyl protons (CH₃) would be expected to produce a singlet, while the cyclopropyl (B3062369) methylene (B1212753) protons (CH₂) would likely appear as multiplets due to their diastereotopic nature and coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole N-H | Variable | Broad Singlet |

| Indole H-3 | ~6.5 | Singlet |

| Indole H-4, H-5, H-6, H-7 | 7.0 - 7.7 | Multiplets |

| Methyl (CH₃) | ~1.3 | Singlet |

| Cyclopropyl (CH₂) | 0.5 - 1.5 | Multiplets |

Note: These are approximate values and can vary based on the solvent and spectrometer frequency.

¹³C NMR Characterization of Carbon Frameworks

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. rsc.org

The carbon atoms of the indole ring resonate at lower field (higher ppm values) compared to the aliphatic carbons of the cyclopropyl group. The C-2 carbon, being directly attached to the nitrogen and part of the pyrrole ring, is typically found in the range of δ 135-140 ppm. The carbons of the benzene ring (C-4, C-5, C-6, C-7, C-3a, and C-7a) appear in the aromatic region, generally between δ 110 and 130 ppm. nih.gov The C-3 carbon of the indole ring is typically observed at a higher field, around δ 100-105 ppm.

The carbons of the methylcyclopropyl group appear at a much higher field. The quaternary carbon of the cyclopropyl ring attached to the indole and the methyl group would have a specific chemical shift, as would the methylene carbons of the cyclopropyl ring and the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Indole C-2 | 135 - 140 |

| Indole C-3 | 100 - 105 |

| Indole C-3a | 125 - 130 |

| Indole C-4 | 118 - 122 |

| Indole C-5 | 118 - 122 |

| Indole C-6 | 118 - 122 |

| Indole C-7 | 110 - 115 |

| Indole C-7a | 134 - 138 |

| Cyclopropyl Quaternary C | 15 - 25 |

| Cyclopropyl CH₂ | 10 - 20 |

| Methyl CH₃ | 20 - 30 |

Note: These are approximate values and can vary based on the solvent and spectrometer frequency.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, COSY would show correlations between the adjacent protons on the benzene ring of the indole nucleus (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7). It would also reveal couplings between the diastereotopic methylene protons of the cyclopropyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons to which they are attached (one-bond C-H correlation). sdsu.educolumbia.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal for the methyl group would show a correlation to the methyl carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.educolumbia.edu This is particularly useful for connecting different parts of the molecule. For example, the methyl protons would show an HMBC correlation to the quaternary carbon of the cyclopropyl ring and the C-2 carbon of the indole ring, confirming the attachment of the methylcyclopropyl group at the C-2 position. The indole protons would also show correlations to various carbons within the indole ring, further solidifying the assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net

N-H Vibrational Modes of the Indole Ring

The N-H bond of the indole ring gives rise to a characteristic stretching vibration. This absorption is typically observed in the region of 3400-3500 cm⁻¹. researchgate.netmdpi.com The exact position and shape of this peak can be influenced by hydrogen bonding. In a concentrated sample, intermolecular hydrogen bonding can cause the peak to broaden and shift to a lower frequency.

Characteristic Absorptions of the Cyclopropyl Group

The cyclopropyl group also has characteristic vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are typically observed at frequencies slightly higher than those of normal alkanes, often above 3000 cm⁻¹. docbrown.info The ring itself has characteristic deformation or "breathing" vibrations that can appear in the fingerprint region of the spectrum, typically around 1020-1000 cm⁻¹. docbrown.infonist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Indole N-H | Stretching | 3400 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Cyclopropyl C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Cyclopropyl Ring | Deformation | ~1020 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the context of this compound, mass spectrometry provides crucial data for confirming its identity and characterizing its chemical structure. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process forms a positively charged molecular ion (M•+), which is often unstable and breaks down into smaller, characteristic fragment ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, generating a mass spectrum that serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unambiguously determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios to the nearest whole number, HRMS can measure masses with very high precision (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₂H₁₃N. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁴N). This calculated exact mass can then be compared to the experimentally measured value from an HRMS instrument. A close match between the theoretical and experimental values provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N |

| Isotope | Monoisotopic Mass |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| Calculated Exact Mass | 171.104799 |

Fragmentation Patterns and Structural Information

The fragmentation pattern observed in a mass spectrum provides valuable information about the molecule's structure. The bonds most likely to break are typically the weakest ones, or cleavages that lead to the formation of particularly stable ions or neutral species. youtube.com For this compound, the analysis of its fragmentation would involve the identification of the molecular ion peak and subsequent fragment peaks.

The molecular ion peak (M•+) would be expected at an m/z corresponding to the molecular weight of the compound (nominal mass: 171). The fragmentation of this ion would likely proceed through several key pathways based on the structure, which includes a stable indole ring and a strained cyclopropyl group.

Loss of a Methyl Group: A common fragmentation pathway would be the loss of a methyl radical (•CH₃) from the cyclopropyl moiety to form a stable tertiary carbocation adjacent to the cyclopropyl ring. This would result in a significant fragment ion peak at m/z 156 (M - 15).

Cleavage of the Cyclopropyl Ring: The strained three-membered ring can undergo cleavage. Rearrangement and fragmentation of the cyclopropyl group could lead to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments. For instance, rearrangement of the M-15 fragment could lead to a resonance-stabilized tropylium-like ion, a common feature in the fragmentation of aromatic compounds. youtube.com

Indole Ring Fragmentation: The indole ring itself is quite stable, but can fragment under energetic conditions. The fragmentation pattern of 2-methylindole, for example, shows a very intense molecular ion peak, indicating its stability. nist.gov Similar stability would be expected for the indole nucleus in the title compound. Fragmentation might involve the loss of HCN, characteristic of nitrogen-containing heterocyclic rings, leading to a fragment at m/z 144 (M - HCN).

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 171 | [C₁₂H₁₃N]•+ | Molecular Ion (M•+) |

| 156 | [C₁₁H₁₀N]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion |

| 144 | [C₁₁H₁₂]•+ | Loss of hydrogen cyanide (HCN) from the molecular ion |

| 130 | [C₉H₈N]⁺ | Loss of a C₃H₅ fragment from the molecular ion |

Advanced Techniques for Solid-State Structural Elucidation

While spectroscopic methods like NMR and mass spectrometry provide information about molecular structure in solution or the gas phase, techniques that probe the solid state are essential for understanding the three-dimensional arrangement of molecules in crystals, including their conformation, packing, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of Indole Derivatives

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the electron density map of the molecule and thus determine the exact positions of all atoms, as well as bond lengths, bond angles, and torsional angles.

Although a specific SCXRD study for this compound is not available in the surveyed literature, extensive research on other indole derivatives provides insight into the type of information that can be obtained. nih.govacs.org Studies on indole and its simple analogues show they often crystallize in orthorhombic or monoclinic systems. nih.gov The crystal packing is typically governed by a combination of intermolecular forces, including hydrogen bonds (N–H···π), π–π stacking interactions, and dipole-dipole forces. nih.govacs.org For instance, in solid indole, the molecules are linked by N–H···π interactions. The specific substituent on the indole ring significantly influences the crystal packing and resulting morphology. acs.org The structure of derivatives like 4-(trimethylsilyl)indole has been confirmed by single crystal X-ray analysis, demonstrating the power of this technique to verify substitution patterns. researchgate.net Similarly, studies on more complex indole dyes have used SCXRD to determine their tautomeric forms and intermolecular hydrogen bonding networks, which stabilize the crystal structure. colab.ws

Table 3: Representative Crystallographic Data for Indole Derivatives from Literature

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| Indole | Orthorhombic | Pna2₁ | N–H···π, π–π stacking | nih.gov |

| 5-Nitroindole | Monoclinic | P2₁/c | Hydrogen bonds, π–π stacking | nih.gov |

| 4-Cyanoindole | Orthorhombic | P2₁2₁2₁ | Hydrogen bonds, dipole-dipole | nih.gov |

Vibrational Spectroscopy of Oriented Samples

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the quantized vibrational energy states of a molecule. mdpi.com These techniques can provide detailed information about a molecule's functional groups and structure. In the solid state, they can also be used to study intermolecular interactions, such as hydrogen bonding, and polymorphism.

The IR spectrum of an indole derivative is characterized by several key absorption bands. The N-H stretching vibration is particularly informative and typically appears in the range of 3300-3500 cm⁻¹. The exact frequency of this band is highly sensitive to hydrogen bonding; a shift to a lower frequency (redshift) indicates the involvement of the N-H group in a hydrogen bond. nih.govnih.gov Other characteristic bands correspond to C-H stretching, C=C stretching of the aromatic ring, and various bending vibrations. montclair.edu

When applied to oriented samples, such as single crystals or stretched polymer films containing the compound, vibrational spectroscopy can provide information about the orientation of the molecules within the sample. By using polarized IR or Raman spectroscopy, one can determine the orientation of specific transition dipole moments relative to the crystal axes. For example, by observing how the intensity of the N-H stretching band changes with the polarization of the incident light, the orientation of the N-H bond within the crystal lattice can be deduced. This information is complementary to that obtained from X-ray diffraction and is particularly useful for studying thin films or samples that are not amenable to single-crystal studies.

Based on the performed searches, specific computational chemistry and cheminformatics research data for the compound "this compound" is not available in the public domain. While general methodologies and studies on related structures exist, there are no specific findings for "this compound" that would allow for a detailed and scientifically accurate article following the requested outline.

Therefore, it is not possible to generate the requested content focusing solely on the specified chemical compound and computational topics.

Computational Chemistry and Cheminformatics for 2 1 Methylcyclopropyl 1h Indole Research

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are powerful tools in modern drug discovery, enabling scientists to predict the biological activity of chemical compounds based on their structural and physicochemical properties. This approach is instrumental in prioritizing synthetic efforts and designing more potent and selective molecules.

Comparative Molecular Field Analysis (CoMFA) for Indole-Pyrimidines

CoMFA is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their steric and electrostatic fields. While numerous studies have applied CoMFA to various indole-containing scaffolds, no published research has specifically performed a CoMFA study on a series of indole-pyrimidines that includes 2-(1-methylcyclopropyl)-1H-indole. Therefore, no data tables or detailed research findings on this specific analysis can be presented.

Comparative Molecular Similarity Index Analysis (CoMSIA) for Indole-Pyrimidines

Similar to CoMFA, CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationships. As with CoMFA, there is no available literature detailing a CoMSIA study on indole-pyrimidines featuring this compound. Consequently, no specific findings or data tables can be reported.

Prediction of Molecular Interactions and Receptor Binding

The prediction of how a molecule like this compound might interact with and bind to specific biological receptors is a critical aspect of computational drug design. This is typically achieved through molecular docking and other simulation techniques. However, a review of the scientific literature did not yield any studies that have computationally predicted the molecular interactions or receptor binding profile of this compound. Without such studies, it is not possible to provide details on its potential biological targets or binding modes.

Structure Activity Relationship Sar Studies of 2 1 Methylcyclopropyl 1h Indole and Its Analogs

Role of the Cyclopropyl (B3062369) Group in Biological Interactions

The cyclopropane (B1198618) ring is a versatile structural motif in drug design. researchgate.net Despite its simple structure, its unique electronic and conformational properties allow it to serve as a "bioisostere" for other chemical groups, mimicking their size and shape while offering advantages in metabolic stability and binding affinity. researchgate.netunl.pt The inherent ring strain and enhanced pi-character of its C-C bonds contribute to its utility in modulating pharmacological properties. researchgate.net In drug candidates, the cyclopropyl fragment has been shown to enhance potency, increase metabolic stability, reduce off-target effects, and contribute to a more entropically favorable binding to receptors. researchgate.net

The cyclopropyl moiety at the C2 position of the indole (B1671886) ring plays a significant role in the interaction with viral enzymes, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV. nih.gov In a series of novel cyclopropyl-indole derivatives designed as anti-HIV agents, molecular modeling revealed that the cyclopropyl group is crucial for binding affinity. nih.gov

Docking studies showed that the cyclopropyl group fits snugly into a small hydrophobic pocket within the NNRTI allosteric site of HIV reverse transcriptase, specifically in the region of the Val179 amino acid residue. nih.gov This interaction is critical for the potent inhibition of the enzyme. The strategic placement of the cyclopropyl group helps to anchor the molecule within the binding site, maintaining other essential interactions, such as hydrogen bonds between the indole's N1-H and the backbone of Lys101. nih.gov

The effectiveness of these compounds as NNRTIs was confirmed by testing them against mutant strains of HIV. Mutations in the residues that surround the predicted binding pocket of the cyclopropyl-indoles, such as Lys103, Tyr181, and Tyr188, resulted in significant changes to the inhibitory activity of the compounds. nih.gov This confirms that the compounds exert their effect by binding to this specific NNRTI site. nih.gov The antiviral potential of cyclopropyl-containing molecules is not limited to HIV; for instance, the cyclopropyl derivative A-5021 has demonstrated potent inhibitory activity against equine herpesvirus 1 (EHV1). nih.gov

| Compound | Target | Key Interaction of Cyclopropyl Group | Observed Activity |

|---|---|---|---|

| 2-Cyclopropyl-indole Derivatives | HIV Reverse Transcriptase (NNRTI site) | Occupies a small hydrophobic pocket near residue Val179. nih.gov | Effective inhibition of HIV replication. nih.gov |

| A-5021 (Guanine derivative) | Equine Herpesvirus 1 (EHV1) | Contributes to overall binding affinity. | Potent inhibition of EHV1 replication, 15-fold more potent than acyclovir (B1169) in cell culture. nih.gov |

The distinct size, shape, and electronic nature of the cyclopropyl group can significantly influence a molecule's binding selectivity for a particular receptor or enzyme. By introducing a rigid cyclopropyl moiety, medicinal chemists can create ligands that fit precisely into the binding site of a target protein while sterically clashing with the topology of off-target sites. researchgate.net This can lead to a reduction in off-target effects and an improved safety profile. researchgate.net

In the context of 2-cyclopropyl-indole NNRTIs, the cyclopropyl group was specifically chosen to occupy a small hydrophobic pocket. nih.gov The precise fit of this group contributes to the compound's affinity for the NNRTI binding site over other potential binding locations. While direct comparative studies on receptor selectivity for 2-(1-methylcyclopropyl)-1H-indole are not extensively detailed in the provided literature, the principle remains that the unique conformational and steric properties imparted by the cyclopropyl ring are a key tool for achieving target selectivity. researchgate.net

The three-membered ring of cyclopropane introduces significant conformational rigidity into a molecule. researchgate.net This pre-organization of the ligand into a specific conformation can be entropically favorable for binding, as less conformational freedom is lost upon interaction with the receptor. This can translate to higher binding affinity. researchgate.net

For the 2-cyclopropyl-indole derivatives targeting HIV reverse transcriptase, the rigid cyclopropyl group helps to orient the entire molecule in an optimal binding pose. nih.gov This conformation facilitates additional favorable interactions that enhance molecular recognition. Specifically, the orientation allows for π-π stacking between the indole's phenyl ring and the Tyr181 residue of the enzyme, as well as a σ–π interaction with the side chain of Trp229. nih.gov These interactions, stabilized by the conformation imposed by the cyclopropyl group, are in addition to the crucial hydrogen bonds with Lys101, collectively contributing to the high affinity and potent activity of the compound. nih.gov

Substituent Effects on the Indole Ring System

The indole ring itself is a privileged scaffold in medicinal chemistry, and its biological activity can be finely tuned by adding substituents at various positions. chula.ac.th Modifications at the N1 nitrogen and the C2 position are particularly important for modulating the pharmacological properties of indole derivatives.

The hydrogen atom on the nitrogen at the N1 position of the indole ring is a critical functional group that can act as a hydrogen bond donor. This capability is essential for the biological activity of many indole derivatives. nih.gov

In the case of the NNRTI activity of 2-cyclopropyl-indoles, the N1-H is a key hydrogen bond donor, interacting directly with the Lys101 residue in the enzyme's binding site. nih.gov Substituting this hydrogen would disrupt this vital interaction and likely lead to a significant loss of antiviral potency. Similarly, the antioxidant activity of some indoles relies on the Hydrogen Atom Transfer (HAT) mechanism, for which the N1-H is the key hydrogen donor. nih.gov N1-substituted derivatives are unable to participate in this mechanism, which may result in lower cytoprotective activity. nih.gov

However, N1-substitution is not always detrimental and can be a strategy to introduce or modify other biological activities. N-substituted indole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antipsychotic, and antifungal effects, demonstrating the diverse pharmacological outcomes that can be achieved through N1 modification. nih.gov

| Position | Substituent | Effect on Biological Activity | Source |

|---|---|---|---|

| N1 | -H (unsubstituted) | Acts as a hydrogen bond donor, crucial for anti-HIV NNRTI activity and antioxidant properties (HAT mechanism). nih.govnih.gov | nih.govnih.gov |

| N1 | Alkyl, Aryl, etc. (substituted) | Blocks hydrogen bond donation, potentially reducing NNRTI and antioxidant activity. Can introduce other activities like anti-inflammatory or antimicrobial effects. nih.gov | nih.gov |

The C2 position of the indole ring is a common site for substitution to modulate biological activity. The nature of the substituent at C2 can drastically alter the compound's therapeutic profile. C2, C3-disubstituted indoles are frequently found in bioactive alkaloids and medicinal compounds. nih.gov

The choice of a cyclopropyl group at the C2 position, as discussed, was a deliberate design choice to confer potent anti-HIV activity by fitting into a specific hydrophobic pocket. nih.gov Replacing the cyclopropyl group with other substituents would be expected to change this activity profile. For example, the substitution of various aryl groups at the C2 position has been shown to produce compounds with significant antibacterial activity. japsonline.com Studies have shown that substituents on the phenyl ring of a 2-arylindole nucleus can greatly affect biological activity, including the inhibition of bacterial efflux pumps. japsonline.com This highlights that the C2 position is a critical handle for directing the pharmacological effects of the indole scaffold, whether it be for antiviral, antibacterial, or other therapeutic applications. nih.govjapsonline.com

Comparative SAR with Other Indole-Based Scaffolds

The nature of the substituent at the C2 position of the indole ring is a significant factor in determining the biological profile of the molecule. While direct comparative SAR data for this compound against other 2-alkyl or 2-cycloalkyl indoles is limited in the available literature, the general principles of medicinal chemistry suggest that altering the size, shape, and lipophilicity of the C2-substituent would modulate its interaction with biological targets. The 1-methylcyclopropyl group offers a unique three-dimensional profile with a degree of rigidity compared to linear alkyl chains. This specific conformation can be crucial for fitting into a binding pocket. The presence of the cyclopropyl ring introduces steric bulk and a specific spatial arrangement of atoms that differs from simple alkyl groups like methyl or ethyl.

Hybrid molecules that combine an indole scaffold with other heterocyclic rings like pyrazole (B372694) or pyrimidine (B1678525) have been extensively studied for various biological activities, including as anticancer and anti-inflammatory agents. benthamdirect.comnih.govacs.org

Indole-Pyrazole Hybrids: These hybrids are of significant interest as they have the potential to exhibit synergistic pharmacological effects compared to compounds containing only one of the individual pharmacophores. nih.gov Many indole-pyrazole hybrids have been reported to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.govacs.orgacs.org For instance, certain indole-3-pyrazole-5-carboxamide analogues have shown potent antiproliferative activity against various cancer cell lines. nih.gov The design of these hybrids often involves linking the indole and pyrazole moieties through different spacers and with various substituents on both ring systems to optimize activity. nih.gov

Indole-Pyrimidine Hybrids: Similarly, indole-pyrimidine hybrids have been synthesized and evaluated for their potential as therapeutic agents. benthamdirect.complos.orgnih.govnih.gov The structural diversity offered by combining these two scaffolds can profoundly influence their biological activities. benthamdirect.com For example, the selectivity of indolylamino or indolyloxy pyrimidine analogues for different protein kinases depends on the substitution pattern on the pyrimidine ring and the nature of the linker between the indole and pyrimidine moieties. plos.org Some indole-pyrimidine hybrids have shown potent antiproliferative activity by inhibiting tubulin polymerization. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-indole-2-carboxamides |

| 2-aryl-1H-indoles |

| Indole-pyrazole hybrids |

| Indole-pyrimidine hybrids |

| Indole-3-pyrazole-5-carboxamide |

| Indolylamino pyrimidine |

Molecular and Cellular Mechanisms of Action

Molecular Target Identification and Characterization

The biological activity of 2-(1-methylcyclopropyl)-1H-indole is underpinned by its ability to bind to and modulate the function of various proteins, including viral enzymes, cellular receptors, and critical enzymes involved in signaling and metabolism.

Interaction with Viral Targets (e.g., HCV Antagonism)

While a number of indole (B1671886) derivatives have been investigated for their potential as antiviral agents, specific data detailing the direct interaction of this compound with viral targets such as the Hepatitis C Virus (HCV) NS5B polymerase remains limited in publicly accessible scientific literature. Research has shown that compounds with an indole scaffold can inhibit HCV replication, with some demonstrating IC50 values in the low micromolar range. nih.gov For instance, a series of indole derivatives was identified to inhibit HCV replication with the most potent compound showing an EC50 of 1.1 μM and an IC50 of 292 nM against the NS5B RNA polymerase. nih.gov However, specific antagonism of HCV by this compound has not been definitively characterized.

Receptor Binding and Modulation

The versatility of the indole scaffold allows for interaction with a variety of cellular receptors.

Serotonin (B10506) Receptors: The structural similarity of indole compounds to serotonin suggests potential interactions with serotonin receptors. While numerous indole derivatives have been developed as modulators of serotonin receptors, specific binding affinities (Ki values) for this compound across the various serotonin receptor subtypes are not extensively documented in current literature. google.comepo.orggoogle.comnih.govmdpi.com

OXE Receptor: The oxo-eicosanoid (OXE) receptor, a G protein-coupled receptor for the potent eosinophil chemoattractant 5-oxo-ETE, has been a target for indole-based antagonists. While related indole compounds have shown promise in this area, specific antagonist activity of this compound at the OXE receptor has not been detailed.

Mineralocorticoid Receptor: The mineralocorticoid receptor (MR) is a nuclear receptor involved in regulating electrolyte balance and blood pressure. While the field of MR modulators is active, there is no readily available information on the interaction of this compound with this receptor. nih.gov

EP1 Receptor: The prostaglandin (B15479496) E2 receptor subtype 1 (EP1) is implicated in pain and inflammation. While antagonists of this receptor are of therapeutic interest, the specific activity of this compound at the EP1 receptor is not characterized in the available literature.

GPR43 Receptor: GPR43 is a G protein-coupled receptor that is activated by short-chain fatty acids and is involved in inflammatory and metabolic processes. google.com There is currently a lack of data on the interaction of this compound with the GPR43 receptor. google.com

Enzyme Inhibition

The inhibitory potential of this compound has been explored against several key enzymes.

ASK1 (Apoptosis Signal-Regulating Kinase 1): ASK1 is a key component of cellular stress response pathways. A patent has been filed for an apoptosis signal-regulating kinase inhibitor that is an indole derivative, highlighting the potential for this class of compounds in treating diseases related to ASK1 activity. google.com However, specific IC50 values for this compound against ASK1 are not provided in the available documentation.

COXs (Cyclooxygenases): Cyclooxygenase enzymes are key to the inflammatory process. A patent describes selective COX-2 inhibitory novel esters and amides derived from indolealkanols and indolealkylamines, suggesting that the indole scaffold can be a basis for developing COX inhibitors. google.com Specific inhibitory concentrations (IC50) of this compound against COX-1 and COX-2 are not currently available.

MmpL3 (Mycobacterial Membrane Protein Large 3): MmpL3 is an essential transporter in mycobacteria and a target for new anti-tubercular drugs. Indole-2-carboxamides are a well-studied class of MmpL3 inhibitors. mdpi.com However, the specific minimum inhibitory concentration (MIC) of this compound against MmpL3 has not been reported.

Glycogen (B147801) Synthase: Glycogen synthase is a key enzyme in glycogen metabolism. While inhibitors of glycogen synthase are being investigated for various metabolic disorders, there is no information available regarding the inhibitory activity of this compound on this enzyme. iu.edudrughunter.comgoogle.comnih.gov

Cellular Pathway Perturbation

The interactions of this compound at the molecular level translate into broader effects on cellular pathways, particularly those governing cell fate and proliferation.

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. While various indole derivatives have demonstrated the ability to induce apoptosis in cancer cells, specific data on the apoptotic effects of this compound in different cancer cell lines is not well-documented in the current scientific literature. nih.govnih.govbrieflands.comasco.orgijper.org Studies on related compounds suggest that the indole scaffold can be a valuable starting point for the development of pro-apoptotic agents. google.com

Inhibition of Cell Proliferation

Modulation of Specific Signaling Pathways (e.g., MAPK Family)

Current scientific literature does not provide evidence or detailed research findings regarding the modulation of the Mitogen-Activated Protein Kinase (MAPK) family of signaling pathways by this compound. The MAPK signaling cascade, which includes key kinases such as ERK, JNK, and p38, plays a crucial role in a variety of cellular processes including proliferation, differentiation, and apoptosis. However, no studies were identified that specifically investigate the effects of this compound on these pathways.

Anti-inflammatory Pathways (e.g., COX Inhibition)

There is no available scientific data to suggest that this compound functions as an inhibitor of cyclooxygenase (COX) enzymes or otherwise modulates anti-inflammatory pathways. The COX enzymes, COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins. While many indole-containing compounds have been investigated for their anti-inflammatory properties, specific research detailing the activity of this compound in this area is absent from the current body of scientific literature.

Data Tables

Due to the lack of specific research findings on the interaction of this compound with the MAPK signaling pathways and COX inhibition, no data tables can be generated.

Advanced Research Applications and Future Directions

Development as Probes in Chemical Biology Studies

The unique structural and electronic features of 2-(1-methylcyclopropyl)-1H-indole make it a promising candidate for the development of chemical probes to investigate complex biological systems.

Investigating Enzyme Functions and Receptor Interactions

Chemical probes are instrumental in dissecting the function of enzymes and their interactions with receptors. The indole (B1671886) nucleus itself is a common feature in molecules that bind to a variety of pharmacological targets. mdpi.com The introduction of a 1-methylcyclopropyl group at the 2-position can confer increased metabolic stability compared to simpler alkyl or unsubstituted analogs, a desirable trait for a chemical probe intended for use in cellular or in vivo environments. rsc.org

The design of probes based on the this compound scaffold can be guided by computational docking studies to predict binding affinities and modes with target proteins. For instance, in the context of kinase inhibition, a key area for anti-cancer drug development, the indole scaffold can serve as a foundation for designing selective inhibitors. nih.govnih.gov The methylcyclopropyl group can be envisioned to fit into specific hydrophobic pockets of an enzyme's active site, contributing to binding affinity and selectivity. By incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) onto the indole scaffold, researchers can create probes for target identification and validation, cellular imaging, and pull-down assays to isolate and identify binding partners.

Elucidating Metabolic Pathways

Understanding metabolic pathways is crucial for unraveling the biochemical basis of diseases. Chemical probes can be used to track the metabolic fate of molecules and to identify enzymes involved in specific metabolic transformations. Metabolomics, coupled with the use of specifically designed chemical probes, has proven to be a powerful approach for discovering novel metabolic pathways and their roles in pathophysiology. nih.gov

A molecule like this compound, when appropriately functionalized, could serve as a substrate or an inhibitor in studies of indole metabolism. For example, cytochrome P450 enzymes are known to metabolize indole and its derivatives. By introducing isotopically labeled atoms (e.g., ¹³C or ¹⁵N) into the this compound structure, researchers can use mass spectrometry-based techniques to trace its metabolic conversion and identify the resulting metabolites. This can provide valuable insights into the activity of specific drug-metabolizing enzymes and help in predicting potential drug-drug interactions for other indole-based therapeutic agents. Furthermore, machine learning models are being developed to predict the involvement of metabolites in specific pathways based on their chemical structure, which could be applied to novel compounds like this compound to hypothesize their biological roles. nih.gov

Contributions to Catalyst Development and Mechanistic Studies

The indole scaffold is not only a key element in biologically active molecules but also a versatile component in the development of novel catalysts and in the elucidation of reaction mechanisms. The C-H bonds of the indole ring can be selectively functionalized using transition metal catalysis, opening up avenues for creating complex molecular architectures. rsc.org

The presence of the 1-methylcyclopropyl group at the 2-position can influence the regioselectivity of catalytic reactions on the indole ring. For example, in cross-coupling reactions, the steric bulk of the cyclopropyl (B3062369) group might direct functionalization to other positions of the indole nucleus. Mechanistic studies involving radical-trapping reagents have indicated that some C-H functionalization reactions of indoles can proceed via a radical pathway. rsc.org The cyclopropyl group, being susceptible to ring-opening under certain radical conditions, could serve as a mechanistic probe to investigate such reaction pathways.

Role in the Study of Natural Product Biosynthesis

Indole is a core component of a vast array of natural products, particularly the monoterpene indole alkaloids, which exhibit a wide range of biological activities. The biosynthesis of these complex molecules involves a series of enzymatic reactions that assemble the final intricate structures.

While this compound itself is not a known natural product, its structural motifs are relevant to the study of natural product biosynthesis. For instance, the cyclopropyl group is found in some natural products and its enzymatic formation is of significant interest. By synthesizing analogs of biosynthetic intermediates that incorporate the 1-methylcyclopropyl group, researchers can probe the substrate specificity and mechanism of the enzymes involved in these pathways. These "unnatural" substrates can help to define the geometric and electronic requirements of the enzymatic active sites.

Design of Novel Chemical Entities based on Cyclopropyl Indole Scaffolds

The development of novel chemical entities with improved therapeutic properties is a central goal of medicinal chemistry. The indole scaffold is considered a "privileged" structure due to its ability to serve as a basis for drugs targeting a wide range of receptors and enzymes. mdpi.com The incorporation of a cyclopropyl group is a recognized strategy to enhance metabolic stability and to explore new chemical space. rsc.org

The this compound scaffold can be systematically modified to generate libraries of new compounds for biological screening. For example, substituents can be introduced at various positions of the indole ring (e.g., C5) or on the indole nitrogen. Structure-activity relationship (SAR) studies on such series of compounds can provide valuable information for optimizing their biological activity. For instance, studies on other 2-substituted indoles have shown that modifications at the C5 position can significantly impact selectivity for targets like COX-2. mdpi.com Similarly, computational approaches like 2D-QSAR and molecular docking can be employed to guide the design of new indole derivatives with enhanced anti-cancer activity. orientjchem.org

Below is a hypothetical data table illustrating how SAR data for a series of this compound derivatives could be presented.

| Compound ID | R1 | R2 | Target Binding Affinity (IC₅₀, µM) |

| MCP-Ind-01 | H | H | 15.2 |

| MCP-Ind-02 | 5-F | H | 8.7 |

| MCP-Ind-03 | 5-Cl | H | 5.1 |

| MCP-Ind-04 | 5-OCH₃ | H | 12.5 |

| MCP-Ind-05 | H | CH₃ | 20.1 |

Integration of Multi-modal Spectroscopic and Computational Data for Molecular Elucidation

A comprehensive understanding of the structure and properties of this compound requires the integration of various analytical and computational techniques.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the chemical structure. For instance, ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each atom in the molecule. mdpi.com IR spectroscopy can identify characteristic vibrational modes of the N-H bond of the indole and the C-H bonds of the cyclopropyl group. High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. sci-hub.seresearchgate.net DFT calculations can be used to predict the optimized geometry, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts. Furthermore, computational analysis can provide insights into the electronic properties of the molecule, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding its reactivity.

The integration of these multi-modal data sources provides a robust and detailed picture of the molecular characteristics of this compound, which is essential for its development and application in advanced research.

Below is a table summarizing the expected spectroscopic and computational data for this compound.

| Analysis Type | Technique | Expected Observations |

| Structural | ¹H NMR | Signals for indole ring protons, indole N-H proton, cyclopropyl protons, and methyl protons. |

| ¹³C NMR | Resonances for aromatic carbons of the indole, cyclopropyl carbons, and the methyl carbon. | |

| IR Spectroscopy | Characteristic N-H stretching frequency for the indole, C-H stretching for aromatic and aliphatic groups. | |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₁₂H₁₃N. | |

| Computational | DFT Calculations | Optimized molecular geometry, predicted vibrational frequencies, calculated NMR chemical shifts, HOMO/LUMO energy levels. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-methylcyclopropyl)-1H-indole, and what critical steps ensure regioselectivity?

- Methodological Answer : Synthesis typically involves multi-step strategies:

- Step 1 : Formation of the indole core via Fisher indole synthesis or palladium-catalyzed cyclization (e.g., coupling cyclopropyl derivatives with indole precursors) .

- Step 2 : Methylcyclopropyl group introduction via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with 1-methylcyclopropyl boronic acid derivatives) .

- Critical Controls : Monitor reaction temperature (<100°C to avoid cyclopropane ring opening) and use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles (e.g., C2–C3–C4 = 117.34°) and confirms cyclopropane ring geometry .

- NMR Spectroscopy : Key signals include indole NH (~12 ppm in DMSO-d6), cyclopropane CH (δ 1.2–1.5 ppm), and aromatic protons (δ 6.5–7.8 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ = 202.1234 for C12H13N) .

Q. What in vitro assays are used to screen the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : COX-2 inhibition assays (IC50 determination via fluorometric or colorimetric methods) .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands (e.g., XPhos) to enhance coupling efficiency .

- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) for cyclopropane stability .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate pure product from byproducts like dehalogenated indoles .

Q. How to resolve discrepancies in reported NMR data for cyclopropane-containing indoles?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C vs. −40°C .

- DFT Calculations : Compare experimental shifts with theoretical values (B3LYP/6-31G*) to assign ambiguous signals .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., CD3-labeled methylcyclopropyl groups) .

Q. What mechanistic insights support the role of this compound in COX-2 inhibition?

- Methodological Answer :

- Molecular Docking : Simulate binding to COX-2 active site (PDB: 3LN1) to identify key interactions (e.g., hydrogen bonds with Tyr385) .

- Mutagenesis Studies : Engineer COX-2 variants (e.g., Q192A) to test predicted binding residues .

- Kinetic Analysis : Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition .

Q. What strategies improve enantiomeric purity in derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)-BINOL-based catalysts in asymmetric cyclopropanation .

- Chiral Chromatography : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) .

- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B in tert-butanol) .

Q. How to address conflicting toxicity data in preclinical studies?

- Methodological Answer :

- Dose-Response Profiling : Conduct in vivo studies (rodents) at 10–100 mg/kg to identify NOAEL vs. LD50 thresholds .

- Metabolite Identification : Use LC-MS/MS to detect hepatotoxic metabolites (e.g., epoxide intermediates) .

- Species-Specific Assays : Compare human hepatocyte viability (e.g., HepG2) vs. primary murine hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.